

Synthesis of Isotope-Labeled Cholesteryl 11(E)-Vaccenate: Application Notes and Protocols

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Compound of Interest

Compound Name: Cholesteryl 11(E)-Vaccenate

Cat. No.: B15551389

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This document provides detailed application notes and experimental protocols for the synthesis of isotope-labeled **cholesteryl 11(E)-vaccenate**. This compound is a valuable tool for researchers studying lipid metabolism, cholesterol transport, and the biological roles of specific cholesteryl esters in health and disease. The inclusion of a stable isotope label enables sensitive and specific tracing of the molecule in complex biological systems using mass spectrometry.

Introduction

Cholesteryl esters are the primary form for storage and transport of cholesterol in the body.[1] The specific fatty acid esterified to cholesterol can influence its metabolic fate and biological activity. 11(E)-Vaccenic acid is a naturally occurring trans fatty acid found in ruminant fats and dairy products.[2] Understanding the metabolism of **cholesteryl 11(E)-vaccenate** is of interest for nutritional science and cardiovascular research.[3][4] Isotope-labeled versions of this molecule, such as those containing ^{13}C or ^2H (deuterium), are critical for in vivo and in vitro metabolic studies, allowing for precise quantification and pathway analysis.[2]

This guide outlines a synthetic strategy involving the esterification of cholesterol with isotopically labeled 11(E)-vaccenic acid, followed by purification and characterization of the final product.

Data Presentation

Table 1: Summary of Expected Synthesis and Characterization Data

Parameter	Expected Value/Method	Description
Starting Materials		
Cholesterol	Purity >98%	Commercially available
Isotope-Labeled 11(E)-Vaccenic Acid	Purity >98%, Isotopic Enrichment >99%	e.g., 1- ¹³ C-11(E)-Vaccenic acid
Reaction Conditions		
Coupling Reagent	N,N'-Dicyclohexylcarbodiimide (DCC)	Facilitates ester bond formation
Catalyst	4-(Dimethylamino)pyridine (DMAP)	Speeds up the esterification reaction
Solvent	Dichloromethane (CH ₂ Cl ₂)	Anhydrous, to prevent side reactions
Temperature	Room Temperature	Mild reaction conditions
Reaction Time	12-24 hours	Monitored by TLC
Purification		
Method	Silica Gel Column Chromatography	To isolate the product from unreacted starting materials and byproducts
Eluent	Hexane/Ethyl Acetate Gradient	To separate compounds based on polarity
Product Characterization		
Yield	80-95% (expected)	Based on similar esterification reactions
Purity	>98%	Determined by HPLC and/or GC-MS
Identity Confirmation	¹ H NMR, ¹³ C NMR, Mass Spectrometry	To confirm the structure and isotopic incorporation

Isotopic Enrichment

>99%

Determined by Mass
Spectrometry

Experimental Protocols

Protocol 1: Synthesis of Isotope-Labeled Cholesteryl 11(E)-Vaccenate

This protocol describes the esterification of cholesterol with isotope-labeled 11(E)-vaccenic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.^[5]

Materials:

- Isotope-labeled 11(E)-vaccenic acid (e.g., 1-¹³C-11(E)-vaccenic acid)
- Cholesterol
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- Anhydrous Dichloromethane (CH₂Cl₂)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate
- Argon or Nitrogen gas
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- **Preparation:** In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve cholesterol (1 equivalent) and isotope-labeled 11(E)-vaccenic acid (1.1 equivalents) in anhydrous dichloromethane.
- **Catalyst Addition:** Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution and stir until it dissolves.
- **Coupling Agent Addition:** In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the cholesterol and fatty acid mixture at room temperature with continuous stirring.
- **Reaction:** Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the cholesteryl ester.
- **Work-up:** Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct, which precipitates out of solution. Wash the precipitate with a small amount of cold dichloromethane.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent. The cholesteryl ester is significantly less polar than the starting materials and will elute first.
- **Product Isolation:** Collect the fractions containing the pure product (as determined by TLC), combine them, and evaporate the solvent to yield the isotope-labeled **cholesteryl 11(E)-vaccenate** as a white solid.

Protocol 2: Characterization of Isotope-Labeled Cholesteryl 11(E)-Vaccenate

Accurate characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized compound.

1. High-Performance Liquid Chromatography (HPLC)[6]

- Column: C18 reverse-phase column.
- Mobile Phase: Acetonitrile/Isopropanol (50:50, v/v).
- Detection: UV detector at 210 nm.
- Purpose: To determine the purity of the final product. A single sharp peak is indicative of high purity.

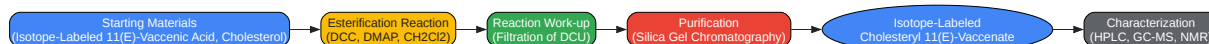
2. Gas Chromatography-Mass Spectrometry (GC-MS)[7][8]

- Derivatization: While cholesteryl esters can be analyzed directly, derivatization of the fatty acid portion after hydrolysis may be performed for certain analyses.
- Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
- Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of the isotope-labeled **cholesteryl 11(E)-vacenate**. The isotopic enrichment can be calculated by comparing the intensities of the labeled and unlabeled molecular ion peaks.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

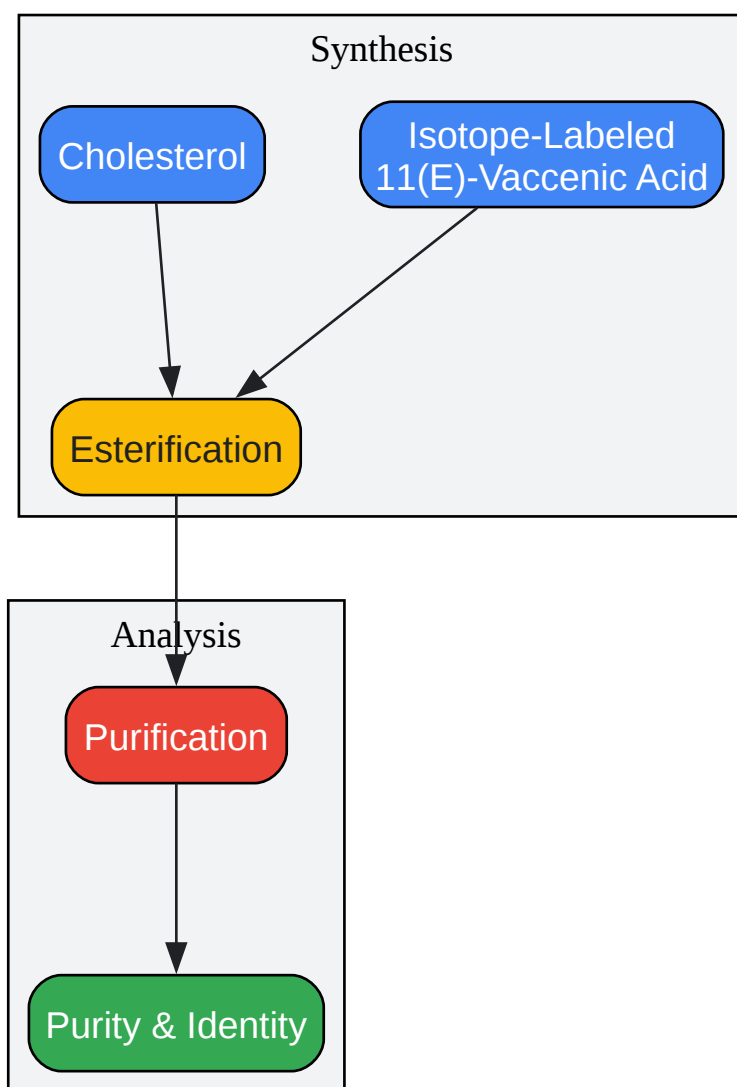
- ^1H NMR: Will confirm the presence of characteristic peaks for both the cholesterol and vacenate moieties.
- ^{13}C NMR: If a ^{13}C label is used, the spectrum will show a significantly enhanced signal for the labeled carbon atom, confirming the position of the isotope.

Mandatory Visualizations



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Caption: Experimental workflow for the synthesis and characterization.



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Caption: Logical relationship of synthesis and analysis steps.

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